molecular formula C19H18FN3O3 B10934478 3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934478
M. Wt: 355.4 g/mol
InChI Key: ICZNIFULIXLJGD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl-N~4~-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydro-2-furanylmethyl group attached to the isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6-methyl-N~4~-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting with the preparation of the isoxazolo[5,4-b]pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with methylamine and a suitable nitrile can lead to the formation of the desired isoxazole ring . The subsequent introduction of the tetrahydro-2-furanylmethyl group can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl-N~4~-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Fluorophenyl)-6-methyl-N~4~-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-methyl-N~4~-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions include the modulation of signal transduction pathways and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-5-methylisoxazole: Shares the fluorophenyl group but lacks the tetrahydro-2-furanylmethyl group.

    6-Methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar core structure but without the fluorophenyl group.

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-6-methyl-N~4~-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18FN3O3/c1-11-9-14(18(24)21-10-12-5-4-8-25-12)16-17(23-26-19(16)22-11)13-6-2-3-7-15(13)20/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,21,24)

InChI Key

ICZNIFULIXLJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NCC4CCCO4

Origin of Product

United States

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